8-甲氧基-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

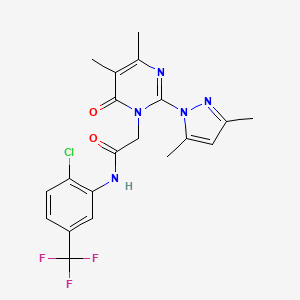

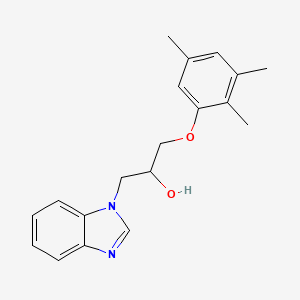

The compound "8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of quinolone, a class of synthetic antibacterial agents. The quinolone nucleus is a bicyclic system that includes a pyridine ring fused to a benzene ring, with various substitutions possible at different positions to modify the compound's properties and biological activities. The presence of a methoxy group at the 8-position and a methyl group at the 1-position are notable in this compound, which may contribute to its antibacterial activity .

Synthesis Analysis

The synthesis of quinolone derivatives typically involves multi-step reactions starting from various precursors. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a related compound, was achieved through a sequence of reactions including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, with an overall yield of 48% . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving the construction of the quinolone core followed by specific substitutions at desired positions are likely employed .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of a 4-oxo group and a carboxylic acid moiety on the quinolone nucleus. The methoxy and methyl substitutions influence the molecular conformation and the potential for intramolecular and intermolecular interactions. For example, in a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a strong intramolecular hydrogen bond was observed between the hydroxy group and the carbonyl oxygen atom of the ester group . Such interactions are crucial for the biological activity and stability of the molecule .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including proton-transfer and interactions with biological targets such as DNA gyrase. For instance, the 1:1 proton-transfer compounds of quinolone derivatives with phthalic acid derivatives form one-dimensional hydrogen-bonded chain structures . Additionally, some quinolone derivatives have been shown to inhibit the supercoiling activity of mycobacterial DNA gyrase, which is essential for their antimicrobial action .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the methoxy and methyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The antibacterial activity of these compounds is often evaluated against a range of Gram-positive and Gram-negative bacteria, and their efficacy can be quantified using minimum inhibitory concentration (MIC) values . The side effect profile, including phototoxicity and cytotoxicity, is also an important aspect of the chemical properties analysis, as it determines the therapeutic window and safety of the compounds .

科学研究应用

抗疟疾和抗原虫特性

喹啉衍生物,包括与8-甲氧基-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸相关的化合物,已被广泛研究其抗疟疾特性。8-氨基喹啉抗疟疾药物,如伯氨喹,代谢涉及形成对某些个体的红细胞有毒的代谢物,但对药物的抗疟疾活性至关重要。这些研究突出了涉及的复杂代谢途径以及通过了解这些机制开发更安全更有效的抗疟疾药物的潜力(Strother et al., 1981)。

在药物化学中的作用

与所讨论化合物密切相关的8-羟基喹啉的结构特征使其成为药物化学中重要的支架。其螯合金属离子的能力已被用于合成针对各种疾病的药物,包括癌症、艾滋病和神经退行性疾病。其结构提供的灵活性允许进行合成修饰,从而开发具有广谱活性的新型治疗剂(Gupta et al., 2021)。

抗氧化特性

相关喹啉化合物的抗氧化潜力,如乙氧基喹和其类似物,已被认可其在保护鱼粉中宝贵的多不饱和脂肪酸免受氧化的功效。这些研究有助于更好地理解抗氧化机制,并开发更有效的工业抗氧化剂(de Koning, 2002)。

在高级氧化过程中的应用

研究还集中在使用高级氧化过程(AOPs)降解有机污染物,8-甲氧基-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸的衍生物可能发挥作用。这些过程在处理难降解化合物方面的效率突出了喹啉衍生物在环境整治工作中的潜力(Qutob et al., 2022)。

生物质衍生应用

在绿色化学领域,已探索了生物质衍生化合物如丙酮酸在药物合成中的实用性。喹啉化合物的衍生物,具有类似于8-甲氧基-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸的功能,可以从这些生物质衍生酸合成,展示了它们在创造更可持续和具有成本效益的药物中的潜力(Zhang et al., 2021)。

作用机制

Target of Action

It is structurally similar to other quinolone compounds, which are known to target bacterial dna gyrase and topoisomerase iv .

Mode of Action

This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication .

Biochemical Pathways

By inhibiting dna gyrase and topoisomerase iv, it likely disrupts dna replication and transcription in bacteria, leading to cell death .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine and feces .

Result of Action

Based on its likely targets, it may lead to the disruption of dna replication and transcription in bacteria, resulting in bacterial cell death .

属性

IUPAC Name |

8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-6-8(12(15)16)11(14)7-4-3-5-9(17-2)10(7)13/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQCDCNTGGOTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)

![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)

![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B2503802.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)

![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)